
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, has been achieved . This process involved the use of whole cells of Rhodotorula glutinis and resulted in excellent enantioselectivity .Scientific Research Applications
Optical and Photophysical Properties
- Tuning Optical Properties : Research has shown that postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including thiophene and naphthyl substituents, can significantly alter the optical and photophysical properties of poly(thiophene)s. This suggests potential applications in developing materials with tailored optical characteristics for various technological uses (Li, Vamvounis, & Holdcroft, 2002).
Fluorescence-Based Assays
- Fluorescence-Based Assays : A study describes the synthesis of esters of 4-hydroxy-N-propyl-1,8-naphthalimide (similar in structure to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide) and their use in developing assays for analyzing enzyme activity. This indicates potential applications in biochemical research and diagnostics (Nalder, Ashton, Pfeffer, Marshall, & Barrow, 2016).
Synthesis and Characterization
- Synthesis of Novel Derivatives : A study on the synthesis of novel 1,8-naphthalimide derivatives containing a thiophene ring at the C-4 position highlights the potential for creating new compounds with enhanced fluorescence properties. This research could be pivotal in developing new materials for optical applications (Zhengneng, Najun, Chuanfeng, Hua-jiang, Jianmei, & Qizhong, 2013).
Antibacterial and Herbicidal Activity
- Antibacterial and Herbicidal Applications : A study on ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, structurally similar to the compound , showed significant antibacterial and herbicidal activities. This suggests potential applications in the development of new antimicrobial and agrochemical agents (Kos et al., 2013).
Biological Evaluation
- Biological Evaluation for Therapeutic Uses : Several studies have evaluated naphthalene and naphthalimide derivatives for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This highlights the potential of these compounds in medicinal chemistry and drug discovery (Faheem, 2018).
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-16(17-9-4-12-22-17)10-11-19-18(21)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,20H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWOLIHMCISZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


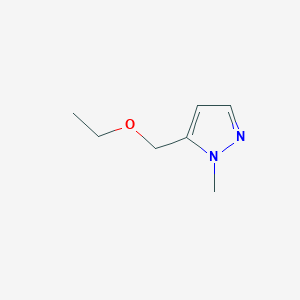

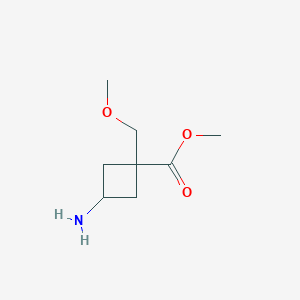
![N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2670828.png)
![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2670829.png)
![5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2670831.png)
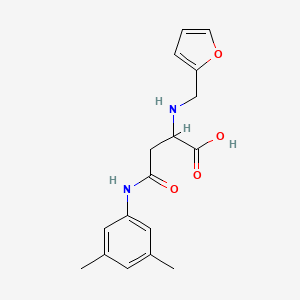

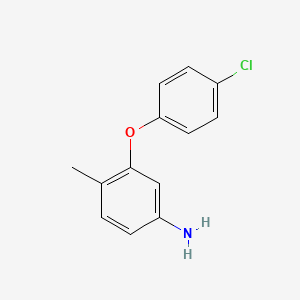
![methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2670840.png)
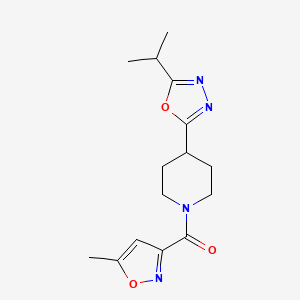
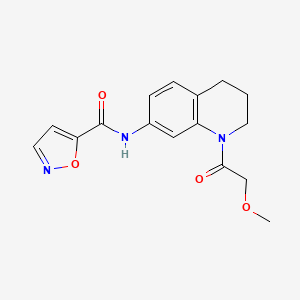
![4-[(1S)-1-Aminoethyl]-3-fluorophenol;hydrochloride](/img/structure/B2670845.png)